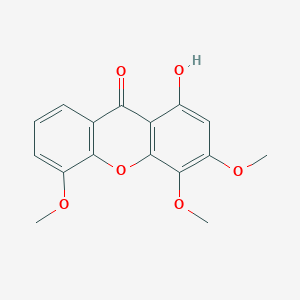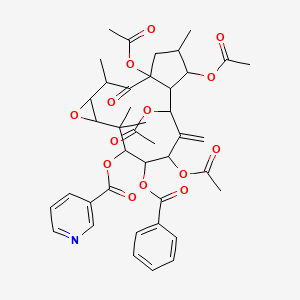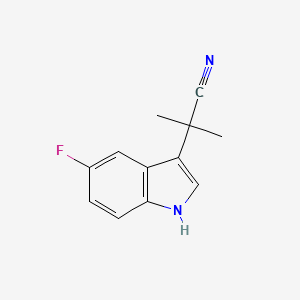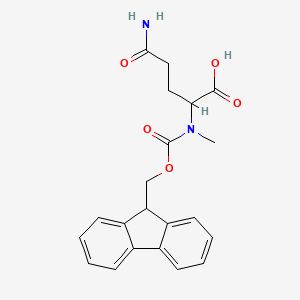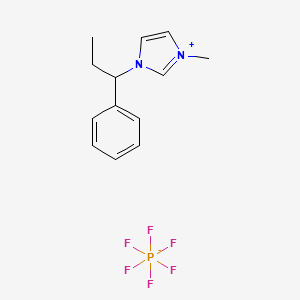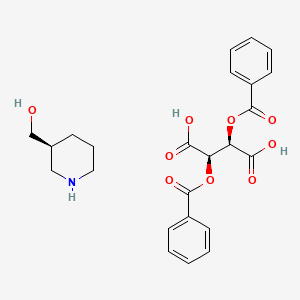
(S)-piperidin-3-ylmethanol (2R,3R)-2,3-bis(benzoyloxy)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-piperidin-3-ylmethanol (2R,3R)-2,3-bis(benzoyloxy)succinate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes butanedioic acid and benzoyloxy groups, combined with piperidinemethanol. The stereochemistry of the compound is defined by the (2R,3R) and (3S) configurations, which play a crucial role in its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-piperidin-3-ylmethanol (2R,3R)-2,3-bis(benzoyloxy)succinate typically involves multi-step organic reactions. The initial step often includes the preparation of butanedioic acid derivatives, followed by the introduction of benzoyloxy groups through esterification reactions. The final step involves the coupling of the (2R,3R)-butanedioic acid derivative with (3S)-3-piperidinemethanol under controlled conditions to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and coupling reactions, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are critical to achieving high purity and consistency in the final product.
化学反应分析
Types of Reactions
(S)-piperidin-3-ylmethanol (2R,3R)-2,3-bis(benzoyloxy)succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(S)-piperidin-3-ylmethanol (2R,3R)-2,3-bis(benzoyloxy)succinate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
Butanedioic acid derivatives: Compounds with similar butanedioic acid backbones but different functional groups.
Benzoyloxy compounds: Molecules containing benzoyloxy groups, which may have similar reactivity.
Piperidinemethanol derivatives: Compounds with piperidinemethanol moieties, which may share similar biological activities.
Uniqueness
The uniqueness of (S)-piperidin-3-ylmethanol (2R,3R)-2,3-bis(benzoyloxy)succinate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.
属性
分子式 |
C24H27NO9 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol |
InChI |
InChI=1S/C18H14O8.C6H13NO/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;8-5-6-2-1-3-7-4-6/h1-10,13-14H,(H,19,20)(H,21,22);6-8H,1-5H2/t13-,14-;6-/m10/s1 |
InChI 键 |
KSEJKAHQFOLLEV-CMVOAACZSA-N |
手性 SMILES |
C1C[C@@H](CNC1)CO.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
规范 SMILES |
C1CC(CNC1)CO.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


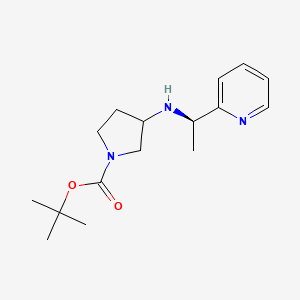
![7-Methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1513924.png)
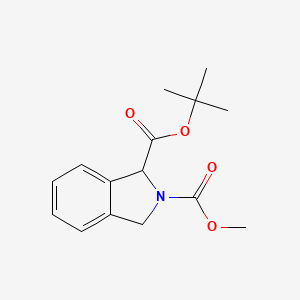
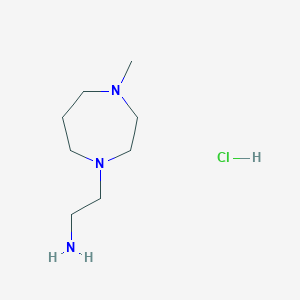
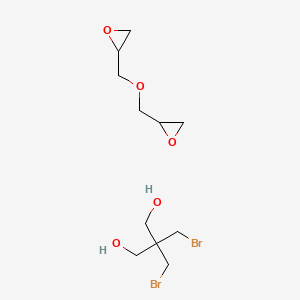
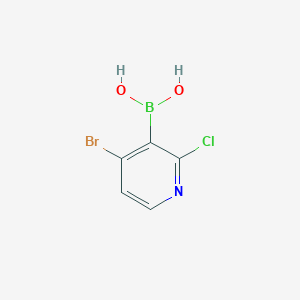
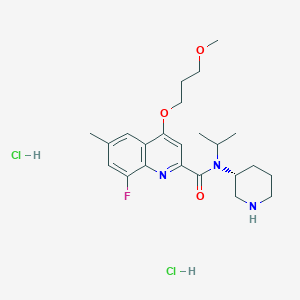
![3H-Pyrazolo[3,4-b]pyridine, 5-bromo-3-methyl-](/img/structure/B1513991.png)
